molecular formula C17H13BrN2O3S B2917727 (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 441291-82-3

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2917727
CAS No.: 441291-82-3
M. Wt: 405.27
InChI Key: GHVBFCMYURKKLR-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol core substituted with a bromine atom at position 6 and a methyl group at position 2. The Z-configuration of the imine bond is stabilized by conjugation with the adjacent 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-20-12-4-3-11(18)9-15(12)24-17(20)19-16(21)10-2-5-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVBFCMYURKKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound includes:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Dihydrobenzo[d]dioxine moiety : A fused bicyclic structure that enhances the compound's stability and reactivity.
  • Bromine atom : Positioned at the 6-position of the thiazole ring, which may influence biological interactions.

The molecular formula can be represented as C17H15BrN2O3SC_{17}H_{15}BrN_2O_3S, highlighting the presence of multiple functional groups that contribute to its biological activity.

The mechanisms through which (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects may involve:

  • Enzyme inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.
  • Receptor modulation : The structural features suggest potential interactions with various biological receptors, influencing signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antioxidant Activity

Studies have shown that thiazole derivatives exhibit significant antioxidant properties. The presence of the dioxine moiety may enhance this effect by stabilizing free radicals.

Antimicrobial Properties

Thiazole-containing compounds are often evaluated for their antimicrobial activity. Preliminary studies suggest that (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may possess inhibitory effects against various bacterial strains.

Anticancer Potential

Compounds similar to this one have been investigated for their anticancer properties. The ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been observed in related thiazole derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds. For example:

CompoundActivityIC50 Value (µM)Reference
Analog 1Tyrosinase Inhibition17.62
Analog 2Antioxidant ActivityComparable to positive control
Analog 3Antimicrobial ActivityEffective against E. coli

These findings suggest that modifications in the structure can significantly affect biological activity, indicating a need for further research into (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Compound A : (Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • Key Differences: Substituents: Allyl (position 3) and methoxy (position 4) groups replace the bromine and methyl groups in the target compound. Molecular Formula: C₂₀H₁₈N₂O₄S (MW: 382.4 g/mol).
Compound B : (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m)
  • Key Differences: Core Structure: Thiazolidinone ring instead of benzo[d]thiazol. Substituents: Dual 2,3-dihydrobenzo[1,4]dioxine groups. Synthesis: Low yield (7%), suggesting steric or electronic challenges during cyclization.
Compound C : 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7)
  • Key Differences: Core Structure: Benzo[e]thiazine 1,1-dioxide instead of benzo[d]thiazol. Substituents: Dimethylamino group.

Reactivity and Functionalization

  • Bromine Reactivity : The bromine atom in the target compound may undergo nucleophilic substitution, analogous to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine is readily replaced by secondary amines .
  • Thione vs. Carboxamide : Compound B contains a thione (C=S) group, which may engage in hydrogen bonding or redox reactions, contrasting with the carboxamide group in the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Benzo[d]thiazol Benzo[d]thiazol Thiazolidinone Benzo[e]thiazine dioxide
Key Substituents 6-Bromo, 3-methyl 3-Allyl, 4-methoxy Dual dihydrodioxine groups Dimethylamino
Molecular Weight Not reported 382.4 g/mol Not reported Not reported
Polar Groups Carboxamide Carboxamide Thione, amine Sulfone, dimethylamino
Synthetic Yield Not reported Not reported 7% Not reported

Research Implications and Gaps

  • Biological Activity: No direct data are provided for the target compound, but structural analogs like Compound A (allyl/methoxy) and Compound B (thiazolidinone) may guide hypotheses about antimicrobial or kinase-inhibitory activity.
  • Data Limitations : Critical physicochemical parameters (e.g., solubility, LogP) for the target compound remain unreported, necessitating further experimental characterization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?

  • Methodological Answer : A two-step approach is typical. First, synthesize the benzothiazol-2(3H)-one precursor via cyclization of 6-amino-3-methylbenzo[d]thiazole derivatives. Second, introduce the dihydrobenzo[b][1,4]dioxine carboxamide moiety via condensation under reflux in ethanol/THF with catalytic Pd/C hydrogenation (35 psi, 6 hours) . Recrystallization in diethyl ether ensures purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the benzothiazole and dioxine rings. For example, the Z-configuration of the imine bond can be confirmed by chemical shifts in the δ 7.5–8.5 ppm range for aromatic protons .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Use fume hoods to avoid inhalation (H303+H313+H333 warnings). Wear PPE (gloves, goggles) and store waste separately for professional disposal. Avoid THF/ethanol mixtures near ignition sources due to flammability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity using standardized assays (e.g., antifungal MIC tests) .
  • Assay Validation : Control variables like solvent (DMSO concentration ≤1%) and cell lines to minimize discrepancies .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antitumor IC₅₀ values) to identify outliers .

Q. What computational strategies predict target binding affinity for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like GSK-3β. Validate with free energy calculations (MM-GBSA) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (bromobenzothiazole) .

Q. How can reaction yields be optimized for gram-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation efficiency .
  • Solvent Optimization : Replace THF with acetonitrile for faster cyclization (reflux at 82°C for <5 minutes) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .

Q. What environmental stability assessments are required for this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose to pH 3–9 buffers (37°C, 24h) and analyze degradation via HPLC. Benzo[d]thiazole rings are prone to hydrolysis at high pH .
  • Photostability : Use UV-Vis spectroscopy (254 nm exposure) to detect photooxidation products .

Q. How to address discrepancies in NMR data for Z/E isomers?

  • Methodological Answer :

  • NOESY Experiments : Detect spatial proximity between the imine proton and adjacent methyl/aryl groups to confirm Z-configuration .
  • Variable Temperature NMR : Monitor coalescence of signals to distinguish dynamic isomerization .

Methodological Notes

  • Synthetic Challenges : Bromine’s steric bulk may hinder cyclization; use bulky bases (e.g., DBU) to mitigate .
  • Data Reproducibility : Share raw spectral data (e.g., .dx NMR files) in supplementary materials for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., halogenated solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.